molecular formula C18H22N2O3 B2469404 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone CAS No. 952986-91-3

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone

Cat. No. B2469404
CAS RN: 952986-91-3
M. Wt: 314.385
InChI Key: LDNLOJJYQNPUPT-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound is commonly referred to as MDPV and belongs to the class of synthetic cathinones, which are known to have stimulant properties.

Mechanism of Action

MDPV acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action has been linked to the stimulant effects of MDPV, which include increased energy, euphoria, and heightened alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDPV are primarily related to its stimulant properties. The increased levels of dopamine and norepinephrine in the brain lead to increased heart rate, blood pressure, and body temperature. These effects can be dangerous in high doses and can lead to cardiovascular complications.

Advantages and Limitations for Lab Experiments

MDPV has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of increased dopamine and norepinephrine levels in the brain. However, its potential for abuse and the associated health risks make it a challenging compound to work with in a lab setting.

Future Directions

There are several potential future directions for research on MDPV. One area of interest is the development of safer and more effective stimulants that can be used for therapeutic purposes. Additionally, further research is needed to better understand the long-term effects of MDPV use on the brain and body. Finally, there is a need for increased education and awareness of the potential risks associated with the use of synthetic cathinones like MDPV.

Synthesis Methods

MDPV is synthesized through a multi-step process that involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with hydroxylamine hydrochloride, followed by cyclization with sodium methoxide. The resulting product is then reacted with 3-methylpiperidine to obtain MDPV.

Scientific Research Applications

MDPV has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action has been linked to the stimulant effects of MDPV, which include increased energy, euphoria, and heightened alertness.

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-4-3-9-20(12-13)18(21)11-15-10-17(23-19-15)14-5-7-16(22-2)8-6-14/h5-8,10,13H,3-4,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNLOJJYQNPUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone

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